molecular formula C23H22N2O5S2 B4561532 methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate

methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate

Cat. No.: B4561532
M. Wt: 470.6 g/mol
InChI Key: GJTWZEDICURAES-UHFFFAOYSA-N
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Description

Methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C23H22N2O5S2 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.09701415 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Heterocyclic Derivatives Synthesis : The preparation of heterocyclic ketenethioacetal derivatives, including reactions with nucleophilic reagents, showcases the versatility of these compounds in synthesizing a range of replacement products, demonstrating the compound's utility in organic synthesis (Tominaga, Morita, Matsuda, & Kobayashi, 1975).

Photochemical Degradation of Crude Oil Components : A study on the photochemical degradation of benzothiophene derivatives in aqueous solutions provides insights into the environmental fate of crude oil components, highlighting the importance of understanding chemical reactions under environmental conditions (Andersson & Bobinger, 1996).

Applications in Material Science

Azo Dyes Synthesis : Benzothiophene derivatives have been utilized in the synthesis of azo dyes, demonstrating good coloration and fastness properties on polyester, which could be significant for textile industry applications (Sabnis & Rangnekar, 1989).

Pharmaceutical and Biological Studies

Antitumor Properties : The synthesis and evaluation of fluorinated benzothiazoles highlight their potent cytotoxic activities in vitro, particularly against specific breast cancer cell lines. These studies underscore the potential of benzothiazole derivatives in developing new anticancer therapies (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Environmental Chemistry

Degradation Studies : Research into the photochemical degradation of benzothiophene derivatives sheds light on the environmental behavior of these compounds, with implications for understanding the ecological impact of oil spills and related pollutants (Andersson & Bobinger, 1996).

Properties

IUPAC Name

methyl 2-[(3,5-dimethoxybenzoyl)carbamothioylamino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-13-5-7-14(8-6-13)18-12-32-21(19(18)22(27)30-4)25-23(31)24-20(26)15-9-16(28-2)11-17(10-15)29-3/h5-12H,1-4H3,(H2,24,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTWZEDICURAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=S)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate
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methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate
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methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate
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methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate
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methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate
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methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.